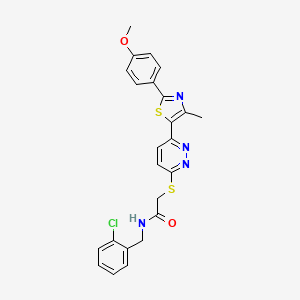
3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Material Development
Quinazoline derivatives, such as 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid, have shown significant promise in the development of novel optoelectronic materials. Research indicates that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can enhance the creation of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Arylvinylsubstituted quinazolines are also explored for their potential in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of these compounds, particularly those with π-extended conjugated systems, are highlighted for their importance in fabricating materials for OLED applications (Lipunova et al., 2018).
CO2 Conversion into Value-Added Chemicals
The unique properties of ionic liquids (ILs) as solvents and catalysts for CO2 capture and conversion into value-added chemicals have been investigated, with a focus on converting CO2 into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles. This research underscores the potential of basic and nucleophilic IL-based catalysts to facilitate the conversion of CO2, highlighting the critical importance of catalyst basicity and nucleophilicity in these processes. The study provides insights into the future directions of CO2 conversion using IL-based catalysts, promising advancements in the synthesis of quinazoline-2,4(1H,3H)-diones and other acid gases conversion (Zhang et al., 2023).
Biologically Active Compound Synthesis
Research into the synthesis of biologically active compounds has explored the use of quinazoline derivatives for their potential in creating new medicinal agents. The stability and versatility of the quinazoline nucleus have inspired the introduction of various bioactive moieties, leading to the synthesis of novel compounds with antibacterial activity. This highlights the ongoing exploration of quinazoline derivatives as a platform for developing new pharmaceuticals with potential applications in combating antibiotic resistance and other medical challenges (Tiwary et al., 2016).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAPWDPUWNKAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)
![3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2387717.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2387719.png)




![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2387726.png)

![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)

![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)
